5,6,7-Trifluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoroindoline is a fluorinated indole derivative with the molecular formula C8H5F3N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroindoline typically involves the introduction of trifluoromethyl groups into the indole framework. One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This reaction selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indoles, quinones, and various substituted indole derivatives.
Scientific Research Applications
5,6,7-Trifluoroindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism by which 5,6,7-Trifluoroindoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,6,7-Tribromoindole: Another halogenated indole derivative with similar structural properties.
4,5,6,7-Tetrahydroindole: A hydrogenated indole with different reactivity and applications.
Uniqueness
5,6,7-Trifluoroindoline is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific biological activities and improved stability.
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChI Key |
XWXKBRSWQNPZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=C(C=C21)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.